Sodium hydroxymethanesulfonate monohydrate

Descripción general

Descripción

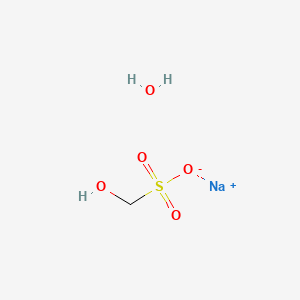

Sodium hydroxymethanesulfonate monohydrate, also known as sodium formaldehyde sulfoxylate, is a chemical compound with the molecular formula CH₃NaO₄S·H₂O. It is a colorless crystalline substance that is highly soluble in water. This compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate monohydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it an efficient method for producing sodium hydroxymethanesulfonate .

Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale. The reaction is carried out in reactors where precise control of temperature and pH is maintained to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Formation via Sulfonation of Formaldehyde

Sodium hydroxymethanesulfonate monohydrate is synthesized through the reaction of formaldehyde (HCHO) with sodium bisulfite (NaHSO₃) under controlled conditions:

This reaction occurs in aqueous ethanol at temperatures between 0–50°C, with optimal yields achieved at pH ~9 . The product precipitates upon cooling and is stabilized as the monohydrate.

Key Parameters:

| Parameter | Value/Range | Conditions | Source |

|---|---|---|---|

| Reaction Temperature | 60–65°C | Ethanol-water (50% v/v) | |

| Yield | >85% | pH 9, activated charcoal |

Atmospheric Oxidation to Sulfate

In environmental chemistry, sodium hydroxymethanesulfonate (HMS) forms in aerosols via the reaction of formaldehyde with dissolved sulfur dioxide (SO₂):

HMS subsequently oxidizes in the presence of hydroxyl radicals (·OH) to produce sulfate (SO₄²⁻):

This pathway contributes significantly to sulfate aerosol formation under winter haze conditions, accounting for up to 15% of organic matter (OM) in severe pollution episodes .

Field Observations (North China Plain):

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| HMS/SO₄²⁻ molar ratio | Up to 0.36 | RH >80%, pH 4–5 | |

| HMS contribution to OM | 15% | PM₂.₅ >150 µg/m³ |

Reaction with Amines

Sodium hydroxymethanesulfonate undergoes nucleophilic substitution with primary amines (e.g., substituted anilines) to form arylaminomethanesulfonates:

Kinetic studies in 50% ethanol-water reveal Arrhenius parameters for substituted anilines :

Reaction Rate Constants (25°C):

| Aniline Derivative | (M⁻¹ min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Aniline | 16.4 | |

| p-Anisidine | 17.1 | |

| p-Toluidine | 14.5 | |

| p-Chloroaniline | 21.1 |

The Hammett substituent constant () for this reaction is , indicating electron-donating groups accelerate the substitution .

Acid-Catalyzed Decomposition

In acidic media (pH <5), sodium hydroxymethanesulfonate decomposes to release sulfur dioxide (SO₂):

This reaction is critical in industrial processes where controlled SO₂ release is required, such as dye reduction or water conditioning .

Stability Data:

| Condition | Decomposition Rate | Half-Life (25°C) | Source |

|---|---|---|---|

| pH 3 | Rapid | <1 hour | |

| pH 7 | Stable | >30 days |

Redox Behavior

As a sulfinate derivative, sodium hydroxymethanesulfonate acts as a reducing agent. It reduces metal ions (e.g., Cu²⁺) and oxidizes to sulfonate derivatives in alkaline conditions:

This property is exploited in redox polymerization and vat dyeing .

Aplicaciones Científicas De Investigación

Sodium hydroxymethanesulfonate monohydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of sodium hydroxymethanesulfonate monohydrate involves the generation of sulfite anions in situ. These anions act as reducing agents, facilitating the reduction of various substrates. The compound can also release formaldehyde under acidic conditions, which can participate in further chemical reactions .

Comparación Con Compuestos Similares

Sodium hydroxymethanesulfinate: Similar in structure and function, used as a reducing agent.

Formaldehyde sodium bisulfite: Another reducing agent with similar applications.

Sodium hydrogen sulfate: Used in different industrial applications but shares some chemical properties.

Uniqueness: Sodium hydroxymethanesulfonate monohydrate is unique due to its stability and efficiency as a reducing agent. It can be stored for long periods without significant degradation, making it a reliable reagent for various chemical processes .

Actividad Biológica

Sodium hydroxymethanesulfonate monohydrate, also known as sodium hydroxymethanesulfinate, is a chemical compound with significant biological activity. It is primarily recognized for its role as a reducing agent in various industrial applications, but recent studies have highlighted its potential therapeutic benefits and mechanisms of action in biological systems.

Sodium hydroxymethanesulfonate has the molecular formula and is characterized by its stability in alkaline environments, while it decomposes in acidic conditions. The compound acts mainly as a reducing agent, which allows it to interact with and modify the oxidation states of other molecules. This property is crucial in various biochemical processes, including detoxification reactions and redox reactions in organic synthesis.

Mechanism of Action:

- Reduction: Sodium hydroxymethanesulfonate can reduce oxidized species, making it useful in both industrial applications (like dyeing and bleaching) and biological contexts (such as detoxifying reactive oxygen species).

- Antioxidant Activity: The compound exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.

Biological Applications

- Aquarium Water Conditioning:

- Pharmaceutical Formulations:

- Industrial Uses:

Research Findings

Recent studies have explored the biological effects of sodium hydroxymethanesulfonate beyond its industrial applications:

-

Case Study 1: Ammonia Detoxification

- A study demonstrated that sodium hydroxymethanesulfonate effectively reduced ammonia levels in treated aquaria, leading to increased survival rates of sensitive species like rotifers. The reaction mechanism was proposed as follows:

- A study demonstrated that sodium hydroxymethanesulfonate effectively reduced ammonia levels in treated aquaria, leading to increased survival rates of sensitive species like rotifers. The reaction mechanism was proposed as follows:

- Case Study 2: Cytotoxicity Reduction

Safety Profile

The safety profile of sodium hydroxymethanesulfonate has been evaluated through various toxicity studies:

- LD50 Dermal: Greater than 2000 mg/kg (OECD Test Guideline 402), indicating low acute toxicity via skin exposure.

- Eye Irritation: No significant irritation observed in rabbit models (OECD Test Guideline 405).

- Genotoxicity: Positive results were noted in the mouse lymphoma test for gene mutation (OECD Test Guideline 476), suggesting potential concerns for genetic mutations under specific conditions .

Comparative Analysis

The following table summarizes the biological activities and applications of sodium hydroxymethanesulfonate compared to other common compounds:

| Compound | Biological Activity | Applications | Safety Profile |

|---|---|---|---|

| Sodium Hydroxymethanesulfonate | Reducing agent, antioxidant | Water conditioning, pharmaceuticals | Low toxicity, potential mutagenic |

| Sodium Sulfite | Antioxidant | Food preservation, water treatment | Low toxicity |

| Sodium Bisulfite | Reducing agent | Food preservation, wine making | Low toxicity |

Propiedades

IUPAC Name |

sodium;hydroxymethanesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRTAWKTONENW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.